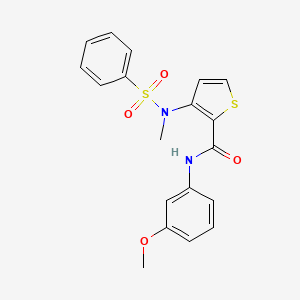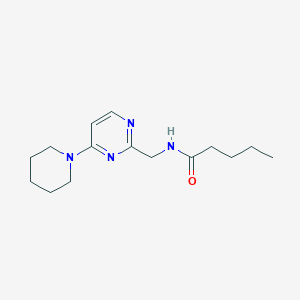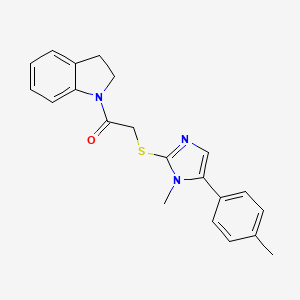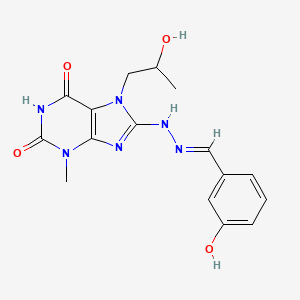![molecular formula C18H20N4O B2931419 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034548-65-5](/img/structure/B2931419.png)
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” is a complex organic molecule that contains a pyrazolo[1,5-a]pyrimidine core . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrimidine core is a nitrogen-containing heterocyclic compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[1,5-a]pyrimidines can undergo a variety of reactions due to the presence of multiple reactive sites .
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships and Inhibitor Design
The compound's significance in scientific research primarily centers on its role in the structure-activity relationship (SAR) studies of kinase inhibitors, particularly those targeting p38alpha MAP kinase. In a study exploring the SAR of p38alpha MAP kinase inhibitors, the tert-butyl group was highlighted as a critical element for binding, providing insights into drug design strategies for autoimmune diseases. This work emphasizes the compound's utility in elucidating the molecular features necessary for high-affinity kinase inhibition, potentially guiding the development of new therapeutic agents (Regan et al., 2003).
Molecular Interaction and Binding Studies
Further research delved into the complexation and interaction dynamics of similar urea derivatives, shedding light on the substituent effect on molecular association. This area of study is crucial for understanding how molecular modifications can influence binding affinities and specificity, thereby informing the optimization of drug candidates for better efficacy and reduced side effects (Ośmiałowski et al., 2013).
Drug Discovery and Disease Treatment
In the realm of drug discovery, the compound's framework has been exploited in the identification of potent FLT3 inhibitors, showcasing its application in developing treatments for autoimmune diseases like psoriasis. This research underscores the potential of such compounds in crafting novel therapeutics, highlighting the compound's versatility and applicability in addressing unmet medical needs (Li et al., 2016).
Material Science and Chemical Properties
Beyond biomedical applications, the compound and its derivatives have also found relevance in material science, particularly in understanding and enhancing the physical properties of hydrogels and OLEDs. Studies in this domain focus on the morphological and rheological tuning of gels and the development of efficient OLED materials, demonstrating the compound's multifaceted utility across various scientific disciplines (Lloyd & Steed, 2011), (Huang et al., 2013).
Wirkmechanismus
Pharmacokinetics
The compound has been shown to have high oral bioavailability . Pharmacokinetic studies in rats have shown a systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL . These properties suggest that the compound can be effectively absorbed and distributed within the body .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-18(2,3)13-4-6-14(7-5-13)20-17(23)21-15-9-11-22-16(12-15)8-10-19-22/h4-12H,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPXLKATMBMNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2931343.png)


![ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2931350.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2931351.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2931354.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2931357.png)
![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2931358.png)
